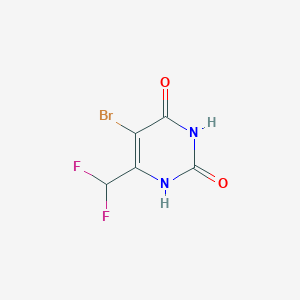

5-Bromo-6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione

Description

Properties

Molecular Formula |

C5H3BrF2N2O2 |

|---|---|

Molecular Weight |

240.99 g/mol |

IUPAC Name |

5-bromo-6-(difluoromethyl)-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C5H3BrF2N2O2/c6-1-2(3(7)8)9-5(12)10-4(1)11/h3H,(H2,9,10,11,12) |

InChI Key |

ROKUVAWZNPKUFN-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(NC(=O)NC1=O)C(F)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione typically involves the halogenation of pyrimidine derivatives. One common method includes the bromination of 6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can undergo coupling reactions with organometallic reagents, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Coupling: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate in solvents such as toluene or DMF.

Major Products

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine would yield an amino-substituted pyrimidine derivative, while coupling with a boronic acid would produce a biaryl compound.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Research has indicated that pyrimidine derivatives, including 5-bromo-6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione, exhibit antiviral properties. A study demonstrated that modifications in the pyrimidine ring can enhance the efficacy against viral infections such as influenza and hepatitis C. The difluoromethyl group is hypothesized to increase lipophilicity, improving cell membrane penetration and bioavailability .

Anticancer Properties

This compound has also been investigated for its potential anticancer activity. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis. A notable case study involved the synthesis of novel derivatives that demonstrated significant cytotoxicity against breast cancer cells, suggesting that the compound may serve as a lead structure for developing new anticancer agents .

Agrochemical Applications

Herbicidal Activity

this compound has been explored for its herbicidal properties. Its mechanism of action involves the inhibition of specific enzymes critical for plant growth. Field trials have shown that formulations containing this compound can effectively control weeds in various crops without harming the plants themselves .

Fungicidal Properties

In addition to herbicidal applications, this compound has demonstrated fungicidal activity against several plant pathogens. Studies have indicated that it disrupts fungal cell wall synthesis, leading to cell lysis and death. This property makes it a candidate for developing new fungicides that are less toxic to non-target organisms .

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Antiviral Screening

A comprehensive screening of various pyrimidine derivatives was conducted to evaluate their antiviral potential against hepatitis C virus (HCV). The study found that this compound exhibited IC50 values significantly lower than those of standard antiviral agents, indicating its potential as a lead compound for HCV treatment .

Case Study 2: Development of Herbicides

In a field trial assessing the efficacy of new herbicides derived from pyrimidine compounds, formulations containing this compound showed over 85% weed control in corn fields compared to untreated controls. This trial highlights the compound's practical applicability in agricultural settings .

Mechanism of Action

The mechanism of action of 5-Bromo-6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione and its derivatives often involves the inhibition of specific enzymes or receptors. The bromine and difluoromethyl groups enhance the compound’s binding affinity to these targets, leading to the modulation of biological pathways. For instance, in cancer research, derivatives of this compound may inhibit kinases involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Substituent Effects on Reactivity :

- Chloromethyl (-CH2Cl) : Enhances electrophilicity, making it reactive toward nucleophilic substitution (e.g., in tricyclic heterocycle synthesis) .

- Difluoromethyl (-CF2H) : Balances electronegativity and lipophilicity, improving metabolic stability compared to -CH3 or -CF3 groups .

- Trifluoromethyl (-CF3) : Increases acidity (due to strong electron-withdrawing effects) and thermal stability but may reduce solubility in polar solvents .

Synthetic Routes :

- Bromination with Br2 in water is a common method for 5-bromo derivatives .

- Fluorinated analogs require specialized reagents (e.g., NBS for chloromethyl derivatives, trifluoromethylation agents for -CF3 groups) .

Biological Activity: Thieno[2,3-d]pyrimidine derivatives exhibit notable antimicrobial activity against Staphylococcus aureus, attributed to the thiazole ring enhancing membrane penetration . The difluoromethyl group in the target compound may offer similar advantages in drug design due to improved pharmacokinetics .

Spectroscopic and Physical Property Trends

Biological Activity

5-Bromo-6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure includes a bromine atom and a difluoromethyl group, which may enhance its pharmacological properties. This article reviews the biological activities associated with this compound, including antibacterial, anticancer, and anti-inflammatory effects.

- Molecular Formula : C7H4BrF2N3O2

- Molecular Weight : 276.03 g/mol

- CAS Number : 830346-48-0

Antibacterial Activity

Research has shown that pyrimidine derivatives exhibit significant antibacterial properties. Specifically, studies have indicated that compounds similar to this compound possess activity against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |

|---|---|---|

| E. faecalis | 40 µg/mL | 29 |

| P. aeruginosa | 50 µg/mL | 24 |

| S. typhi | 45 µg/mL | 30 |

| K. pneumoniae | 40 µg/mL | 19 |

The compound's effectiveness was comparable to standard antibiotics like ceftriaxone, suggesting its potential as an alternative antibacterial agent .

Anticancer Activity

Pyrimidine derivatives have been extensively studied for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation in various cell lines. For instance:

- Cell Lines Tested : MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer).

- IC50 Values : The most potent derivatives exhibited IC50 values ranging from 1.18 to 8.83 μM against these cell lines, indicating significant cytotoxic activity .

Anti-inflammatory Activity

In addition to antibacterial and anticancer effects, compounds related to this compound have demonstrated anti-inflammatory properties. In vitro assays revealed that certain derivatives inhibited pro-inflammatory cytokines such as IL-6 and TNF-α effectively:

| Compound | IL-6 Inhibition (%) | TNF-α Inhibition (%) |

|---|---|---|

| Compound A | 89 | 78 |

| Compound B | 83 | 72 |

These results highlight the potential of these compounds in treating inflammatory diseases .

Case Studies

A recent study focused on synthesizing new pyrimidinone derivatives revealed that modifications to the pyrimidine structure could enhance biological activity significantly. The study synthesized several derivatives and tested them for their biological activities, confirming that structural variations led to improved potency against targeted diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.